![molecular formula C8H11ClN2 B11772371 (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B11772371.png)
(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is a heterocyclic compound that features a cyclopenta[b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyridine with a cyclopentane derivative, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Propiedades
Fórmula molecular |
C8H11ClN2 |
|---|---|
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
(7S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c9-7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4,9H2;1H/t7-;/m0./s1 |
Clave InChI |
ZJMHTKKYRWAVTH-FJXQXJEOSA-N |
SMILES isomérico |
C1CC2=C([C@H]1N)N=CC=C2.Cl |
SMILES canónico |
C1CC2=C(C1N)N=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



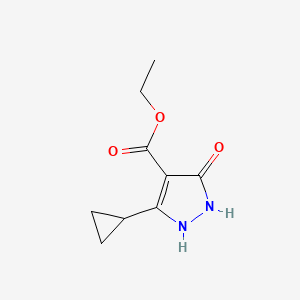
![2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11772293.png)
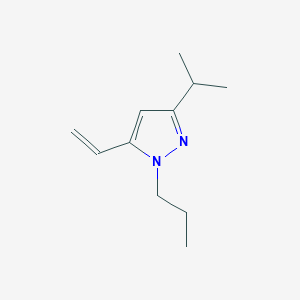
![2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide](/img/structure/B11772316.png)
![Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11772321.png)
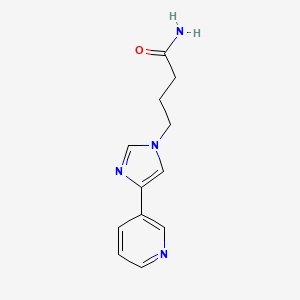
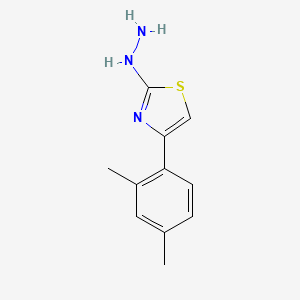
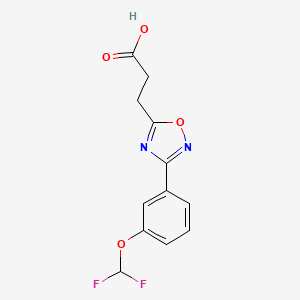

![(R)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B11772353.png)
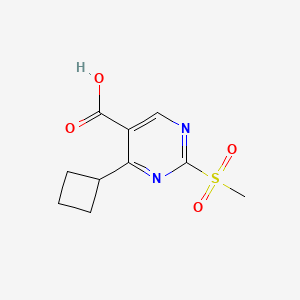
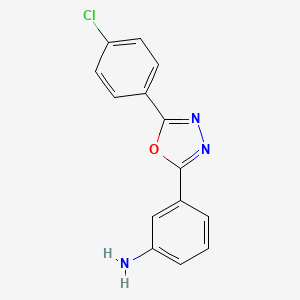
![2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11772380.png)
